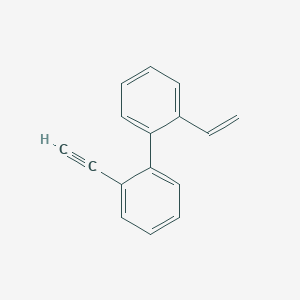

2-Ethynyl-2'-vinyl-1,1'-biphenyl

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H12 |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1-ethenyl-2-(2-ethynylphenyl)benzene |

InChI |

InChI=1S/C16H12/c1-3-13-9-5-7-11-15(13)16-12-8-6-10-14(16)4-2/h1,4-12H,2H2 |

InChI Key |

AUDCUAYMHBRQKZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC=C1C2=CC=CC=C2C#C |

Origin of Product |

United States |

Reactivity and Reaction Pathways of 2 Ethynyl 2 Vinyl 1,1 Biphenyl

Intramolecular Cyclization Reactions

Photochemical Cyclizations to Polycyclic Aromatic Hydrocarbons (PAHs)

Photochemical methods provide a powerful and often efficient means to induce intramolecular ring closure in 2-ethynyl-2'-vinyl-1,1'-biphenyl and related structures, leading to the formation of valuable polycyclic aromatic hydrocarbons (PAHs).

The photocyclization of biphenyls bearing unsaturated substituents is a well-established strategy for synthesizing phenanthrene (B1679779) derivatives. Specifically, the irradiation of 2-ethynylbiphenyls serves as a general and efficient route to phenanthrenes. digitellinc.com Research has shown that the photocyclization of the parent 2-ethynylbiphenyl is nearly quantitative. digitellinc.com This high efficiency underscores the utility of this method for constructing the core phenanthrene structure.

Similarly, the photocyclization of 2-alkenylbiphenyls is a known pathway to dihydrophenanthrenes. digitellinc.com The photoelectrocyclization of conjugated vinyl biaryls has been highlighted as a valuable and effective strategy for generating a diverse range of phenanthrene and dihydrophenanthrene derivatives. acs.org The efficiency of these reactions can be highly dependent on the solvent used; for instance, the photocyclization of 2-ethynylbiphenyl proceeds readily in acetonitrile (B52724) but is inhibited in cyclohexane. digitellinc.com This solvent dependency suggests a mechanism sensitive to the polarity and hydrogen-donating ability of the surrounding medium. rsc.org

Table 1: Photocyclization Product Yields for 2-Ethynylbiphenyl Derivatives

| Precursor | Product | Yield | Reference |

| 2-Ethynylbiphenyl | Phenanthrene | Nearly 100% | digitellinc.com |

| 2,2'-Diethynylbiphenyl | Pyrene (B120774) | Good to Moderate | digitellinc.com |

The mechanism of the photocyclization of 2-ethynylbiphenyls has been a subject of scientific investigation. Two primary intermediates have been proposed: a strained cyclic allene (B1206475) (isophenanthrene) or a carbene. digitellinc.comrsc.org

Initial studies suggested that the reaction might proceed through a vinylidene (carbene) intermediate formed from the ethynyl (B1212043) group, which then undergoes intramolecular C-H insertion. However, mechanistic probes using deuterium-labeled substrates and computational studies have provided evidence that challenges a simple unimolecular pathway. digitellinc.comrsc.org The results indicate that the formation of phenanthrene from the cyclized intermediate is not a simple sigmatropic hydrogen shift. Instead, it likely occurs through protonation or hydrogen abstraction mechanisms involving the solvent. rsc.org This is consistent with the observed high solvent dependency of the reaction. While a carbene intermediate remains a possibility in the complex photochemical cascade, the putative cyclic allene intermediate is also considered a key player in the pathway to the final phenanthrene products. rsc.org Further quantum chemical studies on related systems have explored the energetics of siloxycarbene intermediates and their subsequent C-H bond insertion reactions, providing insight into the feasibility of such pathways. researchgate.net

Electrochemical Cyclizations

Electrochemical methods offer an alternative, oxidant-free approach to induce cyclization reactions. While specific studies on the electrochemical cyclization of this compound are not extensively detailed in the reviewed literature, the electrochemical behavior of related biphenyl (B1667301) and vinyl derivatives suggests potential pathways. Electrochemical oxidation has been used to promote various coupling and cyclization reactions in other biphenyl-containing systems. researchgate.net For example, visible-light-promoted cascade cyclizations of related 3-ethynyl-[1,1'-biphenyl]-2-carbonitriles demonstrate the propensity of the ethynyl-biphenyl system to undergo radical-initiated ring formations, which can be analogous to electrochemical processes. acs.org These reactions can form multiple C-C and C-N bonds in a single step under mild conditions. acs.org The generation of radical intermediates via electrochemical oxidation could foreseeably trigger a similar intramolecular cascade in this compound, leading to polycyclic products.

Metal-Catalyzed Annulation and Ring-Forming Reactions

Transition metal catalysis, particularly with palladium, provides a versatile and highly controllable method for constructing complex molecular architectures from unsaturated precursors like this compound.

Palladium catalysts are exceptionally effective in promoting tandem or cascade reactions that can form multiple rings in a single synthetic operation. While research on the exact substrate this compound is specific, numerous studies on closely related 2-(1-alkynyl)biphenyls demonstrate the power of this approach. For instance, a palladium-catalyzed, iodine-mediated electrophilic annulation has been developed for the reaction between 2-(1-alkynyl)biphenyls and disulfides, affording 9-sulfenyl phenanthrenes in moderate to excellent yields. nih.gov This reaction proceeds successfully with a combination of PdCl₂ and I₂. nih.gov

This type of tandem cyclization highlights the ability of palladium to activate the alkyne moiety towards intramolecular attack, followed by subsequent reaction steps to build the final polycyclic system. The general strategy often involves the activation of the ethynyl group by the palladium catalyst, followed by an intramolecular carbopalladation across the vinyl group, and subsequent steps to yield the stable aromatic product. The versatility of palladium catalysis allows for the incorporation of various other reactants in cascade processes, leading to highly functionalized phenanthrene derivatives.

Table 2: Examples of Palladium-Catalyzed Annulation of 2-(1-Alkynyl)biphenyls

| Reactants | Catalyst System | Product Type | Yield Range | Reference |

| 2-(1-Alkynyl)biphenyl, Disulfide | PdCl₂, I₂ | 9-Sulfenyl phenanthrene | Moderate to Excellent | nih.gov |

Intermolecular Reactivity and Polymerization

The presence of both ethynyl and vinyl functionalities allows this compound to participate in intermolecular reactions, leading to the formation of oligomers, macrocycles, and conjugated polymers.

Under specific conditions, this compound can undergo controlled oligomerization or macrocyclization. For instance, dimerization or trimerization could occur through intermolecular [2+2+2] cycloaddition reactions, potentially catalyzed by transition metals like rhodium or iridium. Such reactions could lead to the formation of novel, well-defined polycyclic aromatic structures.

Macrocyclization could be achieved under high dilution conditions to favor intramolecular reactions between two or more monomer units. For example, a head-to-tail dimerization followed by an intramolecular cyclization could yield a macrocyclic structure containing two biphenyl units and a larger ring system. The synthesis of macrocycles often relies on strategies that pre-organize the linear precursors to facilitate the final ring-closing step. nih.gov

The dual reactivity of the ethynyl and vinyl groups makes this compound a promising monomer for the synthesis of conjugated polymers. The resulting polymers would feature a backbone of alternating aromatic and vinylene units, which is a common structural motif in conductive and emissive organic materials. nih.gov

One potential polymerization pathway is through a cyclopolymerization mechanism, where both the ethynyl and vinyl groups of a single monomer unit participate in the propagation step, leading to a polymer with a chain of fused rings. Alternatively, polymerization could proceed through the selective reaction of one functional group, leaving the other available for post-polymerization modification. For example, polymerization through the vinyl groups would yield a polymer with pendant ethynyl groups, which could then be used for cross-linking or further functionalization. The synthesis of vinylene-linked two-dimensional conjugated polymers has been demonstrated using reactions like the Horner-Wadsworth-Emmons reaction, highlighting the utility of vinyl groups in constructing extended π-systems. nih.gov

Table 2: Potential Intermolecular Reactions of this compound

| Reaction Type | Potential Catalyst/Conditions | Product Type | Potential Applications |

| Oligomerization | Transition metals (e.g., Rh, Ir) | Dimers, Trimers, etc. | Molecular materials, model compounds. |

| Macrocyclization | High dilution, template-assisted | Macrocycles | Host-guest chemistry, supramolecular chemistry. nih.gov |

| Polymerization | Radical, cationic, or transition metal initiators | Conjugated polymers | Organic electronics, sensors. nih.gov |

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the various reactions of this compound is crucial for controlling the product distribution and designing new synthetic methodologies. The elucidation of these mechanisms typically involves a combination of experimental and computational techniques.

For transition-metal-catalyzed cyclizations, key questions revolve around the nature of the active catalytic species and the elementary steps of the catalytic cycle. Mechanistic studies on related enyne cyclizations often employ techniques such as:

In-situ spectroscopy (NMR, IR): To identify and characterize reaction intermediates.

Kinetic studies: To determine the rate law and understand the influence of reactant and catalyst concentrations.

Isotope labeling studies: To trace the path of atoms throughout the reaction and to probe for kinetic isotope effects, which can provide information about the rate-determining step.

Computational modeling (DFT): To calculate the energies of proposed intermediates and transition states, providing a theoretical framework to support or refute a proposed mechanism. chemistryviews.org

For instance, in copper-catalyzed reactions, it is important to distinguish between mechanisms involving a copper acetylide and those proceeding through a π-activation of the alkyne. Similarly, for silver-catalyzed processes, understanding the role of the counter-ion and any additives is crucial. The study of reaction mechanisms not only provides fundamental insights but also enables the rational design of more efficient and selective catalysts for the synthesis of valuable polycyclic aromatic and polymeric materials from precursors like this compound.

Isotopic Labeling Studies (e.g., Deuterium (B1214612) Labeling)

Isotopic labeling, particularly the substitution of hydrogen with deuterium, is a powerful tool for elucidating reaction mechanisms by probing the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For the cyclization of this compound, deuterium labeling can provide insights into whether a carbon-hydrogen bond is broken in the rate-determining step of the reaction.

While specific deuterium labeling studies on this compound are not extensively documented in the literature, the principles of KIE can be applied to its potential reaction pathways. A normal primary kinetic isotope effect (kH/kD > 1) would be expected if a C-H bond at a reacting center (for instance, on the vinyl or ethynyl group) is cleaved during the rate-limiting step of the cyclization. libretexts.orglibretexts.org Conversely, the absence of a significant KIE would suggest that C-H bond breaking is not involved in the slowest step of the reaction.

In related studies of other intramolecular cyclizations, deuterium labeling has been instrumental. For example, in the cyclization of certain sesquiterpenes, significant primary kinetic isotope effects (kH/kD values between 4.25 and 4.64) were observed, indicating that a C-H bond cleavage is part of the rate-determining step. nih.gov In the context of the E2 elimination reaction, a well-understood mechanistic model, the deuterium isotope effect is a key piece of evidence for a concerted mechanism where the C-H bond is broken simultaneously with the departure of the leaving group. libretexts.orglibretexts.org

Should a diradical mechanism be operative in the thermal cyclization of this compound, a secondary KIE might be observed. Secondary KIEs arise from changes in the vibrational frequencies of bonds to the isotopic atom at a position that is not directly broken but is adjacent to the reacting center. These effects are typically smaller than primary KIEs.

Table 1: Expected Kinetic Isotope Effects (KIE) for Postulated Mechanisms in the Cyclization of this compound

| Postulated Rate-Determining Step | Position of Deuterium Label | Expected kH/kD | Implication |

| C-H bond cleavage at the vinyl group | Vinyl group | > 1 (Primary KIE) | C-H bond breaking is rate-limiting. |

| Initial π-system interaction | Any non-reacting position | ≈ 1 | C-H bond breaking is not rate-limiting. |

| Rearrangement of an intermediate | Position adjacent to rearrangement | > 1 (Secondary KIE) | Change in hybridization at the labeled position influences the transition state energy. |

It is important to note that the interpretation of KIE data can be complex, as factors such as tunneling and the nature of the transition state can also influence the observed values. osti.gov

Analysis of Reaction Intermediates

The identification and characterization of reaction intermediates are fundamental to understanding the stepwise mechanism of a chemical transformation. For the cyclization of this compound, several transient species can be postulated depending on the reaction conditions.

In thermal cyclizations, the formation of diradical intermediates is a plausible pathway. The thermolysis of related compounds, such as N-[2-(1-alkynyl)phenyl]-N'-phenylcarbodiimides, has been shown to proceed through biradical species that are subsequently trapped or rearrange to form the final products. nih.gov In the case of this compound, heating could lead to the homolytic cleavage of a C-H bond or a [2+2] cycloaddition followed by ring-opening to generate a diradical, which would then cyclize to form the dibenzo[a,e]pentalene skeleton. The direct detection of such short-lived species is challenging, but their existence can often be inferred through trapping experiments with radical scavengers or by analyzing the product distribution. The ozonolysis of alkyl vinyl ethers has also been shown to proceed through diradical intermediates. nih.gov

Under photochemical conditions, the reaction may proceed through an excited-state intermediate . Upon absorption of UV light, the molecule is promoted to an electronically excited state, which can then undergo cyclization.

In metal-catalyzed reactions, the nature of the intermediate is dictated by the metal center. For instance, nickel-catalyzed hydroarylation of acetylenes is a known method for forming cyclic compounds. colab.ws While specific studies on this compound are not available, related systems suggest the formation of organometallic intermediates where the metal coordinates to the alkyne and/or alkene moieties, facilitating the cyclization.

The trapping of reactive intermediates is a key experimental strategy. For example, in the thermolysis of N-[2-(1-alkynyl)phenyl]-N'-phenylcarbodiimides in the presence of γ-terpinene, a hydrogen-atom donor, products resulting from the quenching of a biradical intermediate were observed alongside the cyclized product. nih.gov Similar experiments with this compound could provide evidence for the involvement of radical intermediates. Furthermore, techniques like spin trapping in conjunction with electron spin resonance (ESR) spectroscopy can be employed to detect and characterize radical intermediates. mdpi.com

Table 2: Potential Intermediates in the Cyclization of this compound

| Reaction Type | Potential Intermediate | Method of Detection/Inference |

| Thermal | Diradical | Trapping experiments, product analysis, ESR with spin trapping |

| Photochemical | Excited State Species | Time-resolved spectroscopy, quantum yield studies |

| Metal-Catalyzed | Organometallic Complex | Spectroscopic analysis (NMR, X-ray crystallography of stable analogues) |

Influence of Reaction Conditions on Selectivity

The selectivity of the cyclization of this compound, leading to different isomers or products, is highly sensitive to the reaction conditions, including temperature, solvent, and the presence of catalysts or additives.

Temperature: In thermal reactions, the temperature can significantly influence the reaction pathway and product distribution. Higher temperatures can provide the necessary activation energy to overcome barriers for different competing pathways. For instance, one pathway might lead to the desired dibenzo[a,e]pentalene, while another could result in polymerization or the formation of other constitutional isomers. In the thermolysis of related systems, the yield of the cyclized product versus the product from radical quenching is temperature-dependent. nih.gov

Photochemical versus Thermal Conditions: The outcome of a reaction can be dramatically different under photochemical versus thermal conditions due to the involvement of different electronic states (excited state versus ground state). This is governed by the Woodward-Hoffmann rules for pericyclic reactions. While specific studies on this compound are lacking, it is conceivable that thermal and photochemical cyclizations would yield different stereoisomers or constitutional isomers of the dibenzo[a,e]pentalene product.

Catalysts: The choice of catalyst can exert profound control over the regioselectivity and stereoselectivity of the cyclization. Different metal catalysts (e.g., based on palladium, rhodium, gold, or nickel) can favor different coordination modes with the enyne substrate, thereby directing the cyclization to a specific outcome. For example, in the isomerization of 5,5-dimethylbicyclo[2.1.0]pent-2-ene, the reaction is sensitive to the reaction conditions. osti.gov In nickel-catalyzed reactions, the ligand environment around the metal center is known to be crucial in determining the regioselectivity of alkyne hydroarylation. colab.ws

Table 3: Factors Influencing Selectivity in the Cyclization of this compound

| Reaction Parameter | Influence on Selectivity | Expected Outcome |

| Temperature | Can favor one competing pathway over another. | Changes in product ratios (e.g., cyclized vs. non-cyclized products). |

| Reaction Time | May lead to the formation of thermodynamically more stable products. | Isomerization of the initial product over time. |

| Solvent | Can influence the stability of intermediates and transition states. | Changes in reaction rate and product distribution. |

| Catalyst | Can direct the reaction to a specific regio- or stereochemical outcome. | Formation of a specific isomer of dibenzo[a,e]pentalene. |

| Additives | Can quench or promote certain reaction pathways. | Suppression of side reactions or enhancement of desired product yield. |

Advanced Characterization Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Spectroscopic Techniques (Beyond Basic Identification)

High-resolution spectroscopy offers unparalleled insight into the molecular framework and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in organic chemistry. libretexts.org While one-dimensional (1D) ¹H and ¹³C NMR provide primary identification, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and establishing the connectivity of the 2-Ethynyl-2'-vinyl-1,1'-biphenyl molecule.

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to map out the intricate network of covalent bonds. nih.gov

COSY : This experiment reveals proton-proton (¹H-¹H) coupling networks within the vinyl group and across the aromatic rings. For instance, it would show a correlation between the geminal, cis, and trans protons of the vinyl moiety.

HSQC : This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC : This technique is crucial for identifying long-range (2-3 bond) couplings between protons and carbons. nih.gov It would establish the connection between the biphenyl (B1667301) rings and their respective ethynyl (B1212043) and vinyl substituents. For example, the acetylenic proton would show a correlation to the two carbons of the C≡C bond and the aromatic carbon to which it is attached. Key HMBC correlations would confirm the substitution pattern of the biphenyl core.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of atoms, which is critical for determining the preferred conformation of the molecule, particularly the dihedral angle between the two phenyl rings.

Kinetics by NMR : NMR spectroscopy can also be used to study the dynamic processes of the molecule, such as the rotational barrier around the biphenyl single bond. By monitoring changes in the NMR spectrum at different temperatures, the rate of conformational exchange can be determined, providing valuable data on the molecule's flexibility and steric hindrance. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) | Key ROESY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|---|

| Ethynyl (C≡CH) | ~3.1 | ~83 (C≡CH), ~77 (C≡CH) | H(C≡CH) → C(Ar), C(C≡CH) | - | H(C≡CH) ↔ H(Ar, pos. 3) |

| Vinyl (-CH=CH₂) | ~7.0 (dd) | ~136 | H(vinyl, α) → C(Ar), C(vinyl, β) | H(α) ↔ H(β, cis), H(β, trans) | H(vinyl, α) ↔ H(Ar, pos. 3') |

| Vinyl (=CH₂) | ~5.8 (d, trans), ~5.3 (d, cis) | ~116 | H(vinyl, β) → C(Ar), C(vinyl, α) | H(β, cis) ↔ H(β, trans), H(α) | - |

| Aromatic Protons | 7.2 - 7.8 | 125 - 142 | H(Ar) → C(Ar, adjacent), C(Ar, quat) | H(Ar) ↔ H(Ar, adjacent) | H(pos. 6) ↔ H(pos. 6') |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of the molecule with very high accuracy. This allows for the calculation of its elemental formula, providing definitive confirmation of its identity. Unlike standard mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₆H₁₂), HRMS would provide a measured mass that is within a few parts per million (ppm) of the calculated exact mass, thereby confirming the molecular formula and ruling out other possibilities.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂ |

| Calculated Exact Mass [M+H]⁺ | 205.1012 |

| Measured Exact Mass [M+H]⁺ | 205.1010 |

| Mass Error | < 5 ppm |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com The resulting spectra serve as a molecular "fingerprint" and are invaluable for identifying specific functional groups. scirp.org

Infrared (IR) Spectroscopy : In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the key functional groups. The terminal alkyne C-H stretch appears as a sharp, strong band, while the C≡C stretch is weaker. The vinyl group gives rise to characteristic C=C stretching and C-H out-of-plane bending vibrations.

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds. nih.gov Therefore, the C≡C and C=C stretching vibrations of the ethynyl and vinyl groups, respectively, as well as the aromatic ring breathing modes, would be expected to produce strong signals in the Raman spectrum.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis of the molecule. mdpi.com

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Technique (Typical Intensity) |

|---|---|---|---|

| Ethynyl (C≡C-H) | ≡C-H Stretch | ~3300 | IR (Strong, Sharp) |

| Ethynyl (C≡C-H) | C≡C Stretch | ~2100 | IR (Weak), Raman (Strong) |

| Vinyl (-CH=CH₂) | =C-H Stretch | 3010-3095 | IR (Medium) |

| Vinyl (-CH=CH₂) | C=C Stretch | ~1640 | IR (Medium), Raman (Strong) |

| Aromatic | C-H Stretch | 3000-3100 | IR (Medium) |

| Aromatic | C=C Ring Stretch | 1450-1600 | IR (Medium-Strong) |

X-ray Diffraction Analysis (Single-Crystal and Powder Diffraction)

X-ray diffraction techniques provide definitive information about the solid-state structure of a crystalline material, including bond lengths, bond angles, and intermolecular packing. nih.gov

Single-Crystal X-ray Diffraction (SCXRD) : If a suitable single crystal of this compound can be grown, SCXRD can provide an unambiguous three-dimensional model of the molecule. ibm.com This analysis would precisely determine the dihedral angle between the phenyl rings, the planarity of the vinyl group relative to its attached ring, and the specific intermolecular interactions (e.g., π-π stacking) that govern the crystal packing.

Powder X-ray Diffraction (PXRD) : When single crystals are not available, PXRD is used to analyze a microcrystalline powder. nih.gov While it does not provide the same level of atomic detail as SCXRD, it yields a characteristic diffraction pattern that can be used to identify the crystalline phase, assess its purity, and monitor its stability under different conditions. beilstein-journals.org

Chromatographic and Separation Techniques (Advanced Applications)

Advanced chromatographic techniques are essential for assessing the purity of this compound and for isolating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile organic compounds. For a molecule like this compound, a reversed-phase HPLC method would typically be developed. The use of a stationary phase with unique selectivity, such as a biphenyl phase, can be particularly advantageous. phenomenex.comrestek.com Biphenyl columns offer enhanced π-π interactions, which can improve the separation of aromatic compounds from closely related impurities. phenomenex.com By coupling the HPLC system to a UV detector and a mass spectrometer (LC-MS), impurities can be both quantified and identified. bldpharm.com

Table 4: Example HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Biphenyl Phase (e.g., 150 mm x 4.6 mm, 5 µm) restek.com |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Expected Retention Time | ~8.5 min |

Gas Chromatography (GC) for Purity and Conversion Monitoring

Gas chromatography (GC) stands as a cornerstone analytical technique for the assessment of volatile and semi-volatile organic compounds, making it an invaluable tool in the synthesis and purification of this compound. Its primary applications in this context are the determination of product purity and the real-time monitoring of reaction conversion.

In a typical synthetic procedure, such as a sequential Sonogashira and Heck cross-coupling reaction to introduce the ethynyl and vinyl functionalities respectively, monitoring the consumption of starting materials and the formation of the desired product is crucial for optimizing reaction conditions and determining the reaction endpoint. libretexts.orgwikipedia.org GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), provides a rapid and sensitive means to analyze the composition of the reaction mixture at various time points. acs.orgresearchgate.net

The choice of the GC column is critical for achieving adequate separation of the starting materials, intermediates, the final product, and any potential byproducts. A non-polar or medium-polarity capillary column, such as one with a poly(5%-phenyl-methyl)siloxane stationary phase, is often suitable for the analysis of aromatic compounds like biphenyl derivatives. khanacademy.org The oven temperature program is carefully optimized to ensure the elution of all components within a reasonable timeframe while maintaining good resolution.

For purity assessment, a high-resolution capillary GC analysis of the final, isolated product is performed. The presence of any residual starting materials, solvents, or isomeric byproducts can be readily detected and quantified. When coupled with mass spectrometry (GC-MS), definitive identification of these impurities is possible by comparing their mass spectra with known standards or library data. qub.ac.uk

Below is a hypothetical data table illustrating typical GC parameters that could be employed for the analysis of a reaction mixture containing this compound.

| Parameter | Value |

| Instrument | Gas Chromatograph with FID/MS |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium or Hydrogen, 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |

| Detector | FID at 300 °C or MS (scan range m/z 50-500) |

| Internal Standard | Dodecane or similar high-boiling alkane |

This table represents a typical starting point for method development and may require optimization based on the specific sample matrix and analytical goals.

Advanced Column Chromatography for Complex Mixture Resolution

Following the synthesis of this compound, the crude product is often a complex mixture containing unreacted starting materials, catalysts, and various side products, including positional isomers. Advanced column chromatography techniques, particularly preparative High-Performance Liquid Chromatography (HPLC), are essential for isolating the target compound in high purity. youtube.comlibretexts.orgsorbtech.com

The separation of structurally similar aromatic compounds, such as isomers of functionalized biphenyls, presents a significant chromatographic challenge. qub.ac.uk Reversed-phase HPLC is a powerful and widely used technique for this purpose. walshmedicalmedia.com The choice of stationary phase is critical, and columns with phenyl- or biphenyl-functionalized silica (B1680970) have demonstrated unique selectivity towards aromatic and unsaturated compounds due to potential π-π interactions between the analyte and the stationary phase. researchgate.netnacalai.com This enhanced selectivity can often provide the necessary resolution to separate the desired this compound from its isomers. sielc.com

The mobile phase, typically a mixture of an organic solvent like acetonitrile or methanol (B129727) and water, is carefully optimized to achieve the best separation. sielc.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to effectively separate components with a wide range of polarities. qub.ac.uk

For preparative applications, the optimized analytical method is scaled up to a larger column diameter to handle gram-scale quantities of the crude product. sorbtech.com Fractions are collected as they elute from the column, and each fraction is analyzed by analytical HPLC or TLC to determine its purity. The pure fractions containing the target compound are then combined and the solvent is removed to yield the purified this compound.

The following table provides a hypothetical example of an HPLC method for the purification of this compound.

| Parameter | Value |

| Instrument | Preparative HPLC System with UV Detector |

| Column | 250 x 21.2 mm ID, 5 µm particle size (e.g., Biphenyl or Phenyl-Hexyl stationary phase) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Sample Loading | Crude product dissolved in a minimal amount of mobile phase or a stronger solvent like THF |

This table illustrates a potential preparative HPLC method. The specific conditions, especially the gradient profile, would need to be optimized based on the composition of the crude reaction mixture.

Computational and Theoretical Chemistry of 2 Ethynyl 2 Vinyl 1,1 Biphenyl

Molecular Dynamics and Conformational Analysis

No molecular dynamics (MD) simulations or dedicated conformational analyses for 2-Ethynyl-2'-vinyl-1,1'-biphenyl have been published in the searched scientific literature. MD simulations are used to understand the dynamic behavior of molecules over time, including conformational changes. nih.govnih.govmdpi.com Conformational analysis, often performed with molecular mechanics, helps identify stable spatial arrangements of atoms. researchgate.netresearchgate.net For a molecule like this compound, with a flexible biphenyl (B1667301) linkage, such studies would be crucial for understanding its three-dimensional structure and flexibility. Lacking these studies, it is not possible to create data tables of dihedral angles, conformational energies, or describe its dynamic behavior.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no available computational or experimental studies specifically detailing the spectroscopic parameters of this compound. Research focusing on the prediction of its Nuclear Magnetic Resonance (NMR) spectra, vibrational frequencies (Infrared and Raman), or its electronic absorption (UV-Vis) spectrum through theoretical methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) has not been published.

Consequently, data tables comparing predicted and experimental spectroscopic values for this specific compound cannot be generated. While computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, and has been widely applied to various substituted biphenyls, the specific compound of interest, this compound, has not been the subject of such published research.

Therefore, a detailed analysis and correlation between theoretical predictions and experimental data for its spectroscopic parameters is not possible at this time.

Applications in Advanced Functional Materials Development

A Precursor for Advanced Polycyclic Aromatic Hydrocarbons (PAHs) and Carbon Nanostructures

The strategic positioning of the ethynyl (B1212043) and vinyl functionalities in 2-Ethynyl-2'-vinyl-1,1'-biphenyl makes it an ideal starting material for constructing larger, more complex π-conjugated systems. Through intramolecular cyclization reactions, this compound can be transformed into a variety of valuable PAHs and serve as a potential component in the synthesis of carbon nanostructures.

Synthetic Routes to Triangulene Systems

Triangulenes are a fascinating class of non-Kekulé polycyclic aromatic hydrocarbons that possess a triplet ground state, making them of great interest for applications in molecular electronics and spintronics. nih.gov The synthesis of stable triangulene derivatives is a significant challenge due to their high reactivity. nih.gov While the direct synthesis of unsubstituted triangulene has been achieved on surfaces, solution-phase synthesis typically requires carefully designed precursors. nih.govnih.gov

The structure of this compound offers a potential pathway to triangulene-like cores. A proposed synthetic strategy involves a threefold intramolecular cyclization of a larger molecule containing three of these biphenyl (B1667301) units. unh.edu This approach takes advantage of the compound's ability to form new six-membered rings through reactions involving the ethynyl and vinyl groups. Although this specific transformation starting from a trimer of this compound has not been explicitly detailed, the underlying principle of using vinyl and ethynyl-substituted biphenyls as precursors for phenanthrene (B1679779) units, which are components of triangulenes, is a recognized synthetic strategy. unh.edu

Formation of Helicene and Pyrene (B120774) Derivatives

The versatility of this compound extends to the synthesis of other important classes of PAHs, namely helicenes and pyrenes. The intramolecular cyclization of substituted biphenyls is a key method for creating these complex aromatic systems.

Helicenes , characterized by their helically chiral structure of ortho-fused aromatic rings, have applications in asymmetric catalysis and materials science. ekb.egillinois.edu The synthesis of helicenes can be achieved through various methods, including the photocyclization of stilbene-like precursors. ekb.egcas.cz A molecule like this compound, through a series of transformations, could be envisioned to form a di- or tetrastyryl-biphenyl derivative, which could then undergo intramolecular photocyclization to yield a helicene. A general photochemical cyclization of 2-ethynylbiphenyls to form phenanthrenes, the core structure of many helicenes, has been developed. unh.edu

Pyrene , a polycyclic aromatic hydrocarbon consisting of four fused benzene (B151609) rings, is a valuable component in organic electronics and fluorescent probes. rsc.orgacs.org The synthesis of substituted pyrenes can be accomplished through indirect methods involving the cyclization of biphenyl intermediates. rsc.orgstackexchange.com For instance, a bis-alkynylbiphenyl can undergo cyclization to form the pyrene core. stackexchange.com While not a direct bis-alkynylbiphenyl, the reactive ethynyl and vinyl groups of this compound could potentially participate in a sequence of reactions, such as dimerization followed by cyclization, to construct a pyrene framework.

Potential in Carbon Nanotube Synthesis

The controlled synthesis of carbon nanotubes (CNTs) with specific diameters and chiralities remains a significant challenge in nanotechnology. One promising approach involves the use of predefined molecular precursors, or "end-caps," that can template the growth of a specific CNT structure. mpg.de These end-cap precursors are typically polycyclic aromatic hydrocarbons that can be condensed on a catalytically active surface to initiate CNT growth.

While the direct use of this compound as an end-cap precursor has not been documented, its structural motifs are relevant to this field. The presence of both ethynyl and vinyl groups suggests its potential as a building block for larger, more complex PAHs that could serve as end-caps. For example, the intramolecular cyclization of this molecule could lead to phenanthrene-based structures, which are components of some theoretical end-cap molecules. mpg.de Furthermore, experimental evidence suggests that short-chained alkynes and vinyl-containing hydrocarbons can directly incorporate into the growing CNT lattice, influencing its morphology and properties. mit.edu This indicates that a molecule like this compound could potentially be used as a feedstock gas in chemical vapor deposition (CVD) processes for CNT synthesis, where it could contribute to the formation of the nanotube walls.

Building Blocks in Supramolecular Chemistry

The rigid yet conformationally flexible biphenyl unit, combined with the reactive peripheral groups, makes this compound an attractive component for the construction of complex supramolecular architectures. These architectures are held together by non-covalent interactions and have applications in molecular recognition, sensing, and catalysis.

Design and Synthesis of Macrocyclic Hosts

Macrocycles, large cyclic molecules, are fundamental components of supramolecular chemistry, capable of encapsulating smaller guest molecules within their cavities. The synthesis of macrocycles often involves the cyclization of linear precursors. Biphenyl units are frequently incorporated into macrocyclic structures to create rigid and well-defined cavities. mdpi.comacs.org

The synthesis of macrocycles containing biphenyl units can be achieved through various methods, including palladium-catalyzed cross-coupling reactions of linear oligomers. acs.org The ethynyl and vinyl groups of this compound provide reactive handles for its incorporation into such linear precursors. For example, the ethynyl group can readily participate in Sonogashira coupling reactions, a common method for constructing arylene-ethynylene macrocycles. acs.org The vinyl group offers a site for polymerization or other addition reactions. While specific macrocycles derived from this compound are not yet reported, its structure aligns with the modular design principles used to create a wide variety of macrocyclic hosts. The synthesis of macrocycles from building blocks containing terminal functional groups that can undergo ring-closing reactions is a well-established strategy. nih.govnih.gov

Self-Assembly and Molecular Recognition Phenomena

The self-assembly of molecules into ordered, non-covalently bonded structures is a cornerstone of supramolecular chemistry. Biphenyl-containing molecules are known to self-assemble into a variety of structures, including nanofibers, hydrogels, and bilayers, driven by π-π stacking and hydrogen bonding interactions. jlu.edu.cnchinesechemsoc.orgnih.govnih.gov

The biphenyl core of this compound provides a platform for such π-π stacking interactions. By modifying the ethynyl and vinyl groups with functionalities capable of forming hydrogen bonds, such as amides or carboxylic acids, it is possible to program the self-assembly of this molecule into specific architectures. For instance, biphenyl-tripeptide molecules have been shown to self-assemble into nanofiber hydrogels with applications in tissue engineering. nih.govresearchgate.net The ability to form well-defined, self-assembled structures is crucial for creating materials with molecular recognition capabilities, where the shape and chemical nature of the assembled cavity allow for the selective binding of guest molecules.

Monomers for Conjugated Polymers and Optoelectronic Materials

This compound is a bifunctional monomer containing both an ethynyl (alkyne) and a vinyl (alkene) group at the 2 and 2' positions of the biphenyl scaffold, respectively. This unique structure allows it to participate in various polymerization reactions to form conjugated polymers. The biphenyl unit provides rigidity and a twisted conformation, which can influence the electronic and physical properties of the resulting polymers. The combination of the reactive vinyl and ethynyl groups opens up possibilities for creating complex polymer structures with tailored functionalities for optoelectronic applications.

The polymerization of this compound can proceed through different mechanisms, such as transition-metal-catalyzed polymerization or electropolymerization. The choice of polymerization method can significantly impact the resulting polymer's molecular weight, polydispersity, and final properties. The resulting polymers often exhibit interesting photophysical properties, such as fluorescence, making them suitable for use in light-emitting diodes and other optoelectronic devices.

Advanced Polymer Architectures

The presence of two distinct reactive sites in this compound, the vinyl and ethynyl groups, allows for the creation of a variety of advanced polymer architectures. These can range from linear polymers to more complex structures like hyperbranched and cross-linked polymers.

One approach involves the selective polymerization of one of the functional groups, leaving the other available for subsequent reactions. For instance, the vinyl group can be polymerized first to form a linear polymer with pendant ethynyl groups. These ethynyl groups can then be used for post-polymerization modifications, such as "click" reactions or cross-linking, to create more complex architectures.

Alternatively, both the vinyl and ethynyl groups can be involved in the polymerization process, leading to the formation of cross-linked networks or hyperbranched polymers. The specific architecture obtained will depend on the reaction conditions and the catalyst used. For example, certain transition metal catalysts can promote the cyclotrimerization of the ethynyl groups, leading to the formation of highly branched structures.

The table below summarizes potential polymer architectures derived from this compound and the synthetic strategies that could be employed.

| Polymer Architecture | Synthetic Strategy | Potential Properties |

| Linear Polymer with Pendant Ethynyl Groups | Selective polymerization of the vinyl groups (e.g., radical polymerization, Ziegler-Natta polymerization). | Soluble, processable, allows for post-polymerization modification. |

| Linear Polymer with Pendant Vinyl Groups | Selective polymerization of the ethynyl groups (e.g., metathesis polymerization). | Less common, potentially more reactive for subsequent cross-linking. |

| Cross-linked Network | Simultaneous polymerization of both vinyl and ethynyl groups under conditions that promote cross-linking. | Insoluble, infusible, high thermal and mechanical stability. |

| Hyperbranched Polymer | Polymerization conditions that favor a high degree of branching, such as the cyclotrimerization of the ethynyl groups. | High solubility, low viscosity, large number of terminal functional groups. |

Applications in Organic Electronics and Photonics

The conjugated polymers derived from this compound are promising materials for applications in organic electronics and photonics. The extended π-conjugation along the polymer backbone, which can be influenced by the biphenyl unit's dihedral angle, gives rise to their unique electronic and optical properties.

In the field of organic light-emitting diodes (OLEDs) , these polymers can be used as the emissive layer. By tuning the polymer structure, for example, by incorporating different comonomers, the emission color can be controlled. The twisted nature of the biphenyl unit can help to reduce intermolecular interactions, which can lead to improved solid-state luminescence efficiency.

These polymers can also find applications in organic photovoltaics (OPVs) as either the donor or acceptor material. The ability to tailor the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is crucial for optimizing the performance of OPV devices.

Furthermore, the chiroptical properties of polymers derived from chiral versions of this compound could be exploited in applications such as chiral sensors and circularly polarized light emitters .

The table below outlines some potential applications of polymers derived from this compound in organic electronics and photonics.

| Application Area | Relevant Polymer Property | Potential Advantage |

| Organic Light-Emitting Diodes (OLEDs) | Tunable fluorescence, high solid-state luminescence efficiency. | Color tunability, improved device efficiency. |

| Organic Photovoltaics (OPVs) | Tunable HOMO/LUMO energy levels, good charge transport properties. | Optimization of power conversion efficiency. |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility. | Development of flexible and low-cost electronics. |

| Chiral Sensors | Chiroptical response (e.g., circular dichroism). | Enantioselective sensing of chiral molecules. |

| Circularly Polarized Luminescence (CPL) | Emission of circularly polarized light. | Applications in 3D displays and quantum information. |

Ligands and Catalysts in Asymmetric Transformations (derived biphenyl systems)

While this compound itself is not typically used directly as a ligand, its biphenyl scaffold is a core component of many successful chiral ligands for asymmetric catalysis. By introducing chirality to the biphenyl unit, for example, through atropisomerism, and modifying the ethynyl and vinyl groups, highly effective ligands can be synthesized.

The general principle involves creating a chiral, non-racemic biphenyl ligand that can coordinate to a metal center. This chiral metal complex then acts as a catalyst, inducing enantioselectivity in a chemical reaction, leading to the preferential formation of one enantiomer of the product over the other.

A hypothetical chiral derivative of this compound could be a molecule like (R)- or (S)-2-Ethynyl-2'-vinyl-1,1'-biphenyl, where the rotation around the biphenyl C-C bond is restricted. The ethynyl and vinyl groups could then be further functionalized to create phosphine (B1218219), amine, or other coordinating groups that are essential for catalytic activity.

For instance, the ethynyl group could be converted to a diphenylphosphino group via a hydrophosphination reaction, and the vinyl group could be modified or remain as a point of attachment to a solid support. The resulting chiral phosphine ligand could then be used in a variety of transition-metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, or cross-coupling reactions.

The table below provides examples of the types of asymmetric transformations where chiral biphenyl ligands derived from a similar structural motif have been successfully applied.

| Asymmetric Transformation | Metal Catalyst | Typical Substrate | Potential Chiral Ligand Type Derived from Biphenyl Scaffold |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Prochiral olefins, ketones | Chiral diphosphine ligands (e.g., BINAP) |

| Asymmetric Hydrosilylation | Rhodium, Palladium | Ketones, imines | Chiral phosphine-oxazoline ligands |

| Asymmetric Cross-Coupling | Palladium, Nickel | Aryl halides, organometallic reagents | Chiral phosphine or N-heterocyclic carbene (NHC) ligands |

| Asymmetric Aldol Reaction | Silver, Copper | Aldehydes, silyl (B83357) enol ethers | Chiral phosphine ligands |

It is important to note that while the biphenyl scaffold of this compound is a promising starting point, the synthesis and application of its specific chiral derivatives as ligands in asymmetric catalysis is an area that requires further research and development.

Future Research Directions and Emerging Trends

Innovations in Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 2-ethynyl-2'-vinyl-1,1'-biphenyl and its derivatives is a gateway to more complex and functionalized molecules. Future efforts will likely focus on moving beyond traditional multi-step syntheses to more efficient and selective methods. One promising avenue is the use of oxidatively terminated radical cyclizations. For instance, a tributyltin (Bu3Sn)-mediated cyclization of related biphenyl (B1667301) aryl acetylenes has been shown to produce functionalized phenanthrenyl stannanes. nih.gov In this process, the commonly used initiator AIBN can also act as an oxidative agent, allowing for the formation of fully conjugated products, a limitation in many standard tin-mediated cyclizations. nih.gov Applying such methodologies to this compound could provide a direct route to phenanthrene (B1679779) structures while preserving the vinyl group for subsequent transformations.

Furthermore, palladium-catalyzed cross-coupling reactions are expected to be instrumental. Research on analogous systems, such as the synthesis of functionalized helical BN-benzo[c]phenanthrenes, has demonstrated the utility of chloro-substituted derivatives as platforms for palladium-catalyzed reactions. rsc.org This suggests that a strategy involving halogenated this compound precursors could open pathways to a wide array of novel derivatives with tailored electronic and steric properties.

| Synthetic Strategy | Key Features | Potential Advantage for this compound |

| Oxidative Radical Cyclization | Utilizes Bu3Sn and an oxidative initiator (e.g., AIBN). nih.gov | Direct synthesis of functionalized phenanthrenes from the ethynyl-biphenyl core. |

| Palladium-Catalyzed Cross-Coupling | Employs halogenated precursors and palladium catalysts. rsc.org | Facile introduction of diverse functional groups to the biphenyl backbone. |

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The distinct reactivity of the ethynyl (B1212043) and vinyl groups in this compound invites the exploration of novel transformations. The vinylbiphenyl moiety is known to undergo photocyclization to form dihydrophenanthrene structures. nih.gov In a related system, 2-vinyl-1,3-terphenyl, this photocyclization is highly efficient due to a conformationally locked syn rotamer. nih.gov Investigating the photochemical behavior of this compound could reveal similarly efficient pathways to polycyclic aromatic hydrocarbons (PAHs), with the ethynyl group available for post-cyclization functionalization.

On-surface synthesis represents another frontier. Studies on vinyl-decorated polyphenylene have shown that vinyl groups can cyclize with adjacent phenylene rings on a gold surface at elevated temperatures, initially forming five-membered rings that can subsequently rearrange into thermodynamically stable hexagonal structures. nih.gov This pentagon-to-hexagon transformation is a previously elusive process that could be harnessed using this compound as a precursor for creating precise, low-dimensional carbon nanostructures on surfaces. nih.gov The reactivity of the vinyl group as a handle for nucleophilic addition or cycloaddition, as seen in the functionalization of 2-vinyl-4-pyrones, further expands the synthetic possibilities. nih.gov

| Reaction Type | Reacting Group | Potential Product/Transformation | Reference Finding |

| Photocyclization | Vinylbiphenyl | Dihydrophenanthrenes | Efficient cyclization is possible, especially with conformational control. nih.gov |

| On-Surface Cyclization | Vinyl | Polybenzo[k]tetraphene via pentagon-to-hexagon rearrangement. | Vinyl groups cyclize with ortho phenylene rings at 155 °C on Au(111). nih.gov |

| Nucleophilic Addition | Vinyl | Functionalized conjugated systems. | Dimethylaminovinyl groups can be substituted by various nucleophiles. nih.gov |

Synergistic Integration of Experimental and Computational Approaches

The complexity of the transformations involving this compound necessitates a combined experimental and computational approach. Computational chemistry can provide deep insights into reaction mechanisms, transition states, and the thermodynamic and kinetic factors governing product formation. For example, understanding the low quantum yield of photocyclization in some o-vinylbiphenyls is attributed to the low ground-state population of the reactive syn rotamer, a factor that can be modeled computationally. nih.gov

In the context of on-surface synthesis, computational modeling can help elucidate the reaction cascade, such as the transformation of a dimethyl-dihydroindenofluorene repeating unit into a polybenzo[k]tetraphene. nih.gov By predicting reaction barriers and identifying stable intermediates, computational studies can guide the design of experiments, optimizing conditions like temperature and substrate choice to achieve high-precision synthesis of complex nanostructures. nih.gov This synergy is crucial for predicting the chiroptical properties of helical polymers that could be derived from this monomer, where tacticity and conformational control are key. researchgate.net

Development of Smart Functional Materials with Tunable Properties

The presence of a polymerizable vinyl group and a rigid ethynyl group makes this compound an ideal candidate for the development of smart functional materials. Polymerization of the vinyl group can lead to polymers with unique properties conferred by the pendant ethynyl-biphenyl units. These properties can be tuned by copolymerization with other monomers. Research on vinyl-addition polynorbornenes (VAPNBs) has shown that incorporating different substituents can tailor the glass transition temperature (Tg) and the processing window of the resulting polymers. rsc.org Similarly, stereoselective copolymerization of vinyl ethers has been used to systematically tune both Tg and melting temperature (Tm). nsf.gov

Applying these principles, polymers of this compound could be designed to have tunable thermal and mechanical properties. The pendant ethynyl groups would offer a platform for post-polymerization modification, allowing for the cross-linking of polymer chains or the attachment of functional moieties to create materials that respond to external stimuli such as light, heat, or chemical analytes. The development of helical polymers from vinylterphenyl monomers highlights the potential for creating chiral materials with dynamic and tunable chiroptical properties from structurally similar monomers. researchgate.net

| Material Type | Enabling Feature of Monomer | Tunable Property | Analogous System Finding |

| Engineering Thermoplastics | Vinyl group polymerization | Glass Transition (Tg) & Service Window | Substituted VAPNBs show high Tg (>150 °C) and large service windows (>100 °C). rsc.org |

| Semicrystalline Copolymers | Stereoselective polymerization | Glass Transition (Tg) & Melting Temp (Tm) | Isotactic copolymers of vinyl ethers show tunable thermal properties. nsf.gov |

| Chiral Polymers | Asymmetric polymerization/induction | Chiroptical Properties & Stereomutation | Helical vinylterphenyl polymers exhibit tunable stereomutation. researchgate.net |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.